![molecular formula C24H19BrClN3OS B2858388 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 1207026-97-8](/img/structure/B2858388.png)
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
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Description
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C24H19BrClN3OS and its molecular weight is 512.85. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Intermolecular Interactions
Research on similar acetamide derivatives has emphasized their structural characterization and the analysis of intermolecular interactions. For example, studies have focused on understanding the crystal structures and the formation of 3-D arrays through various hydrogen bonds and π interactions, which are fundamental for designing compounds with desired physical and chemical properties (Boechat et al., 2011).
Antitumor and Antimicrobial Activities
Another significant area of application is in the evaluation of antitumor and antimicrobial activities. Derivatives bearing heterocyclic rings, similar to the structure of interest, have been synthesized and tested for their potential antitumor activity against various human tumor cell lines (Yurttaş et al., 2015). Additionally, the antimicrobial properties of novel sulphonamide derivatives have been explored, highlighting the potential of acetamide derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).
Synthesis of Heterocyclic Compounds
The compound also serves as a valuable precursor in the synthesis of heterocyclic compounds. For instance, thioureido-acetamides have been utilized as starting materials for the synthesis of various heterocycles, demonstrating excellent atom economy in cascade reactions (Schmeyers & Kaupp, 2002). This highlights the role of such compounds in creating efficient pathways to synthesize biologically and industrially relevant heterocycles.
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrClN3OS/c1-16-4-2-3-5-21(16)29-22(17-6-8-18(25)9-7-17)14-27-24(29)31-15-23(30)28-20-12-10-19(26)11-13-20/h2-14H,15H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGXBIMQNPIIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide |
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